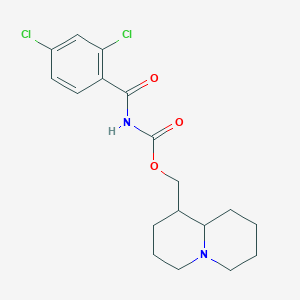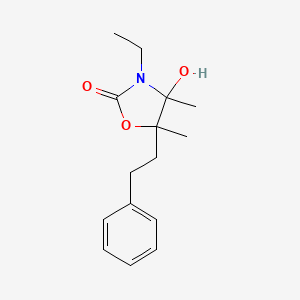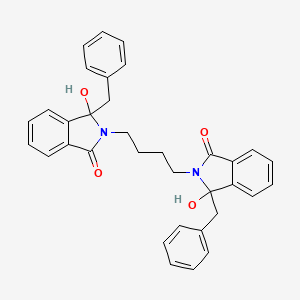![molecular formula C14H17NOS B4302523 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol](/img/structure/B4302523.png)
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol
説明
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol, also known as MTF, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of thiazolidine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol also activates the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and glucose uptake. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a versatile compound for studying various diseases. Additionally, 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has a relatively simple synthesis method, making it easy to obtain in large quantities. One of the limitations of using 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol in lab experiments is its potential toxicity. Although 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood.
将来の方向性
There are several future directions for the research on 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol. One potential direction is the development of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol.
科学的研究の応用
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. 2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-14(2,16)8-7-11-3-5-12(6-4-11)13-15-9-10-17-13/h3-6,13,15-16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSEEQIBWJOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2NCCS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-3-phenylbutanamide](/img/structure/B4302454.png)

![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4302469.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)
![3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302500.png)
![2-{4-[2-(methylthio)phenyl]-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302505.png)



![2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one](/img/structure/B4302534.png)

![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302554.png)